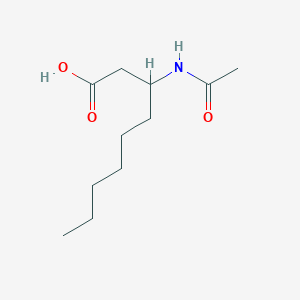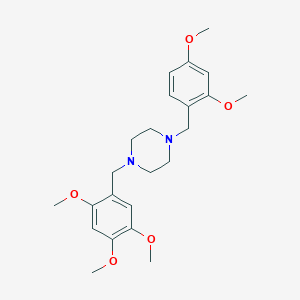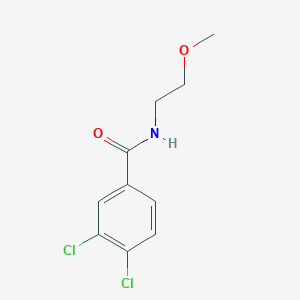
N-(4-chlorophenyl)-1-propyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-propyl-4-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is commonly known as 4-Cl-PPP and is a synthetic drug that is used in scientific research. The compound has been found to have potential therapeutic applications in the treatment of various neurological disorders. In
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1-propyl-4-piperidinamine involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the levels of dopamine in the brain, which can improve mood and reduce symptoms of neurological disorders. The compound has also been found to have affinity for other receptors such as the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-1-propyl-4-piperidinamine are primarily related to its ability to increase dopamine levels in the brain. This can result in improved mood, motivation, and movement. The compound has also been found to have potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-chlorophenyl)-1-propyl-4-piperidinamine in lab experiments include its well-established synthesis method, its ability to increase dopamine levels in the brain, and its potential therapeutic applications in the treatment of neurological disorders. However, the compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-1-propyl-4-piperidinamine. One potential direction is to explore its potential therapeutic applications in the treatment of other neurological disorders such as Alzheimer's disease. Another direction is to investigate its potential side effects and toxicity in order to determine its safety for human use. Additionally, further research is needed to fully understand the compound's mechanisms of action and to develop more effective and targeted therapies based on its properties.
Conclusion
N-(4-chlorophenyl)-1-propyl-4-piperidinamine is a synthetic compound that has potential therapeutic applications in the treatment of neurological disorders. The compound acts as a dopamine transporter inhibitor, which can increase dopamine levels in the brain and improve mood, motivation, and movement. While the compound has some limitations, such as its potential toxicity, it is a promising area of research for the development of new therapies for neurological disorders. Further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-1-propyl-4-piperidinamine involves the reaction of 4-chlorobenzaldehyde with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of recrystallization and chromatography steps to obtain the final product. The synthesis method is well-established and has been used by many researchers to produce the compound in large quantities.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has been found to act as a dopamine transporter inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a critical role in regulating mood, motivation, and movement.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-9-17-10-7-14(8-11-17)16-13-5-3-12(15)4-6-13/h3-6,14,16H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVHDSXWTRRAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-propylpiperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)



![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)

![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)
![3-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5231890.png)